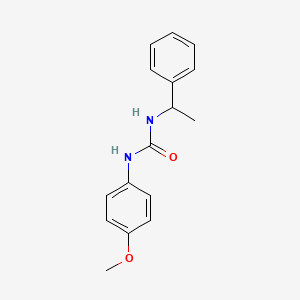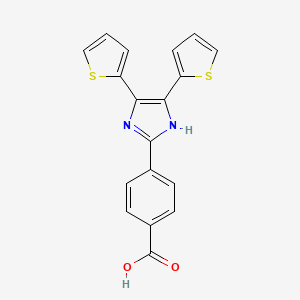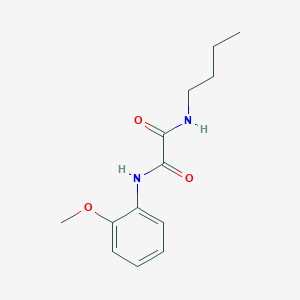
1-(4-Methoxyphenyl)-3-(1-phenylethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-(1-phenylethyl)urea is an organic compound characterized by the presence of a methoxyphenyl group and a phenylethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(1-phenylethyl)urea typically involves the reaction of 4-methoxyaniline with phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-(1-phenylethyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The urea moiety can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: 4-Hydroxyphenyl derivative.
Reduction: Corresponding amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(1-phenylethyl)amine: Similar structure but with an amine group instead of a urea moiety.
1-(4-Methoxyphenyl)-3-(1-phenylethyl)carbamate: Contains a carbamate group instead of a urea moiety.
Uniqueness: 1-(4-Methoxyphenyl)-3-(1-phenylethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and phenylethyl groups attached to a urea moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(13-6-4-3-5-7-13)17-16(19)18-14-8-10-15(20-2)11-9-14/h3-12H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGDVKITVBKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824203 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2,5-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5200302.png)
![N-1,3-benzodioxol-5-yl-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5200307.png)

![4-[3-(3,5-Dimethylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B5200329.png)

![2-[[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid](/img/structure/B5200341.png)
![N-(3-bromophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5200356.png)
![N-[3-(propan-2-yloxy)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5200357.png)
![METHYL 7-CYCLOPROPYL-1-METHYL-3-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5200363.png)
![[4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate](/img/structure/B5200380.png)
![3-(1-acetylpiperidin-4-yl)oxy-4-methoxy-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B5200381.png)
![2-(2-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B5200385.png)
![(3-Chlorophenyl)-[6-(2,6-dimethyl-3-piperidin-1-ylsulfonylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]methanone](/img/structure/B5200394.png)
